molecular formula C24H26N2O3 B11308121 6,8-dimethyl-4-oxo-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-4H-chromene-2-carboxamide

6,8-dimethyl-4-oxo-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-4H-chromene-2-carboxamide

Cat. No.: B11308121
M. Wt: 390.5 g/mol
InChI Key: OPJWEIFSBHQBNR-UHFFFAOYSA-N
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Description

6,8-dimethyl-4-oxo-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-4-oxo-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with 2-phenyl-2-(pyrrolidin-1-yl)ethylamine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-4-oxo-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in organic synthesis, enabling the development of new molecules with diverse functionalities.

    Biology: It has shown promise in biological assays, particularly in studies related to enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-4-oxo-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit a particular enzyme by binding to its active site, thereby preventing substrate conversion and altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid
  • 2-phenyl-2-(pyrrolidin-1-yl)ethylamine
  • 4-oxo-4H-chromene derivatives

Uniqueness

6,8-dimethyl-4-oxo-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-4H-chromene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

6,8-dimethyl-4-oxo-N-(2-phenyl-2-pyrrolidin-1-ylethyl)chromene-2-carboxamide

InChI

InChI=1S/C24H26N2O3/c1-16-12-17(2)23-19(13-16)21(27)14-22(29-23)24(28)25-15-20(26-10-6-7-11-26)18-8-4-3-5-9-18/h3-5,8-9,12-14,20H,6-7,10-11,15H2,1-2H3,(H,25,28)

InChI Key

OPJWEIFSBHQBNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=CC=CC=C3)N4CCCC4)C

Origin of Product

United States

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